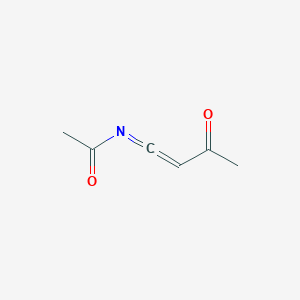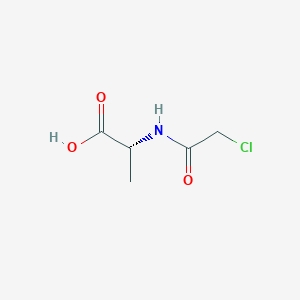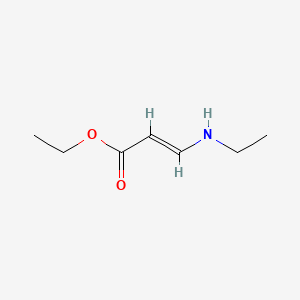
3-Ethylaminoacrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylaminoacrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound, specifically, is an ester derivative of acrylic acid, which is known for its applications in various fields due to its reactive double bond and ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylaminoacrylic acid ethyl ester can be synthesized through the esterification of 3-ethylaminoacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylaminoacrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylaminoacrylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Ethylaminoacrylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-Ethylaminoacrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethylaminoacrylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-ethylaminoacrylic acid, which can then interact with biological molecules. The double bond in the acrylic acid moiety allows for further chemical modifications, making it a versatile compound in various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the ethylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Ethyl acetate: Simple ester without the acrylic acid moiety.
Uniqueness
3-Ethylaminoacrylic acid ethyl ester is unique due to the presence of both the ethylamino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
ethyl (E)-3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3/b6-5+ |
Clave InChI |
CWXQXBOCQOBFBI-AATRIKPKSA-N |
SMILES isomérico |
CCN/C=C/C(=O)OCC |
SMILES canónico |
CCNC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



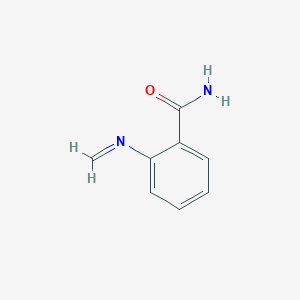

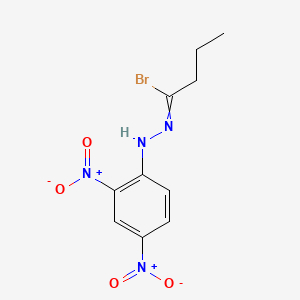
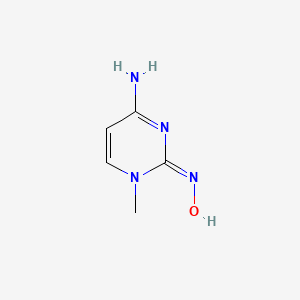
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
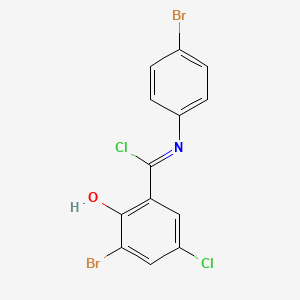

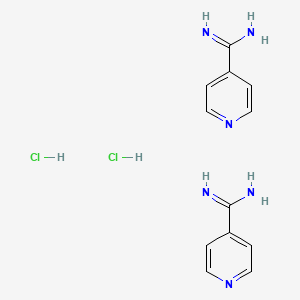
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
